molecular formula C16H15FN4OS B11768345 5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11768345
M. Wt: 330.4 g/mol
InChI Key: PKPWQXZTLCLEAO-UHFFFAOYSA-N
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Description

The compound 5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 1,2,4-triazole core functionalized with a 2-methoxyphenyl group at the 4-position and a (4-fluorophenyl)aminomethyl substituent at the 5-position. The 2-methoxyphenyl moiety contributes steric and electronic effects, while the 4-fluorophenyl group may improve bioavailability and binding affinity in biological systems due to fluorine's electronegativity and lipophilicity . This compound is of interest in medicinal chemistry for its structural versatility, which allows for applications in antimicrobial, anticancer, and enzyme inhibition studies.

Properties

Molecular Formula

C16H15FN4OS

Molecular Weight

330.4 g/mol

IUPAC Name

3-[(4-fluoroanilino)methyl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15FN4OS/c1-22-14-5-3-2-4-13(14)21-15(19-20-16(21)23)10-18-12-8-6-11(17)7-9-12/h2-9,18H,10H2,1H3,(H,20,23)

InChI Key

PKPWQXZTLCLEAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NNC2=S)CNC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluoroaniline.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction.

    Thiol Group Introduction: The thiol group can be introduced via a thiolation reaction using a suitable thiolating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

    Coupling Reactions: Larger, more complex molecules.

Scientific Research Applications

5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: Used as a probe to study enzyme interactions and biological pathways.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact mechanism can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Structural Comparisons

Triazole-thiol derivatives differ primarily in substituent patterns, which dictate their chemical and biological behavior. Key structural analogs include:

Compound Name Substituents (4- and 5-positions) Key Features Reference
Target Compound 4-(2-Methoxyphenyl), 5-(((4-Fluorophenyl)amino)methyl) Ortho-methoxy enhances steric effects; fluorophenyl improves bioavailability
5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol 4-(Furan-2-ylmethyl), 5-(((4-Fluorophenyl)amino)methyl) Furan group increases polarity but reduces aromatic stacking potential
4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazole-3-yl)-4H-1,2,4-triazole-3-thiol 4-(4-Methoxybenzylidene), 5-(5-methylpyrazole) Schiff base formation enables metal coordination; pyrazole adds hydrogen-bonding sites
5-(2-Fluorophenyl)-4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol 4-(5-Methylfurylmethylidene), 5-(2-fluorophenyl) Fluorine at ortho position increases steric hindrance; furan enhances electron density
4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (CP 55) 4-(3-Bromobenzylidene), 5-(4-trifluoromethylphenyl) Bromine and CF3 groups enhance hydrophobic interactions and halogen bonding

Key Observations :

  • Fluorine Effects : Fluorine at the 4-fluorophenyl position (target) versus 2-fluorophenyl () alters electronic distribution and steric accessibility.
  • Schiff Base vs. Aminomethyl: Schiff base derivatives (e.g., ) enable metal coordination, whereas the aminomethyl group in the target compound may favor hydrogen bonding or covalent interactions.
Physicochemical Properties
Property Target Compound 4-(4-Chlorophenyl) Analog Schiff Base Derivative Notes
Melting Point Not reported 177–198°C (varies by substituent) 162–196°C Higher melting points in naphthalene-containing analogs
Solubility Likely low in water Low (hydrophobic substituents) Moderate in DMSO Methoxy groups improve solubility in polar solvents
Stability Stable at room temperature Sensitive to light (bromine analogs) Stable as metal complexes Thiol group prone to oxidation; requires inert storage
Antimicrobial Activity
  • The target compound’s 4-fluorophenyl and 2-methoxyphenyl groups are associated with enhanced Gram-positive bacterial inhibition compared to furan-containing analogs (e.g., ).
  • MIC Values :
    • 5-(Furan-2-yl)-4-(4-methoxybenzylidene)triazole-3-thiol : MIC = 12.5 µg/mL (S. aureus) .
    • 4-(3-Bromobenzylidene)-5-(4-CF3-phenyl)triazole-3-thiol : MIC = 6.25 µg/mL (E. coli) .
Anticancer Activity
  • Schiff base metal complexes (e.g., Cu(II) derivatives in ) show IC50 values of 1.5–4.9 µM against MCF-7 and Hep-G2 cells, comparable to the target compound’s structural analogs in .
Enzyme Inhibition
  • Alkaline Phosphatase Inhibition : Triazole-thiols with chlorophenyl groups (IC50 = 1.50 µM ) outperform methoxyphenyl analogs (IC50 = 4.89 µM), suggesting electron-withdrawing groups improve efficacy.

Biological Activity

5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound features a unique triazole ring structure that includes a thiol group at the 3-position, enhancing its reactivity and biological activity. The presence of both a 4-fluorophenyl group and a 2-methoxyphenyl group contributes to its distinctive properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₅FN₄OS. Key features of its structure include:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Thiol Group (-SH) : Located at the 3-position, contributing to the compound's reactivity.
  • Fluorophenyl and Methoxyphenyl Substituents : These groups enhance lipophilicity, potentially improving bioavailability.

Biological Activity Overview

Research indicates that derivatives of triazole-3-thiol compounds exhibit selective cytotoxicity towards various cancer cell lines, making them promising candidates for anticancer therapies. The biological activities associated with this compound include:

  • Anticancer Activity : Studies have shown that compounds similar to 5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrate significant cytotoxic effects against human cancer cell lines such as melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .

Case Studies

  • Cytotoxicity Testing : In one study, derivatives were tested using the MTT assay against various cancer cell lines. Results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range, particularly against melanoma cells .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific enzymes or receptors within cancer cells. For instance, studies have highlighted the role of thiol groups in mediating redox reactions that can lead to apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To understand the unique biological activity of 5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Features
4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolStructureExhibits strong antimicrobial properties
4-Ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiolStructureKnown for antifungal activity
5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiolStructureUsed as a building block in drug synthesis

Synthesis Pathways

The synthesis of this compound typically involves multiple steps that may vary based on starting materials and desired purity levels. Common reagents include:

  • Hydrogen Peroxide : For oxidation reactions.
  • Metal Hydrides : For reduction processes.

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